[2,4-Difluoro-3-(pyridin-4-yl)phenyl]boronic acid
Overview
Description
[2,4-Difluoro-3-(pyridin-4-yl)phenyl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,4-Difluoro-3-(pyridin-4-yl)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,4-difluoro-3-(pyridin-4-yl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: [2,4-Difluoro-3-(pyridin-4-yl)phenyl]boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., DMF, toluene).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
[2,4-Difluoro-3-(pyridin-4-yl)phenyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2,4-Difluoro-3-(pyridin-4-yl)phenyl]boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- 2,3-Difluoro-4-(heptyloxy)benzeneboronic acid
- 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid
- 2,4-Difluoro-3-(pyridin-3-yl)benzeneboronic acid
Comparison: [2,4-Difluoro-3-(pyridin-4-yl)phenyl]boronic acid is unique due to the presence of both fluorine atoms and a pyridinyl group, which can significantly influence its reactivity and selectivity in cross-coupling reactions. The fluorine atoms can enhance the stability and electron-withdrawing properties of the compound, while the pyridinyl group can provide additional coordination sites for catalysts .
Properties
Molecular Formula |
C11H8BF2NO2 |
---|---|
Molecular Weight |
235.00 g/mol |
IUPAC Name |
(2,4-difluoro-3-pyridin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H8BF2NO2/c13-9-2-1-8(12(16)17)11(14)10(9)7-3-5-15-6-4-7/h1-6,16-17H |
InChI Key |
RVEWQNCGFNGZLZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)C2=CC=NC=C2)F)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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